(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile
Description
Properties
CAS No. |
649759-62-6 |
|---|---|
Molecular Formula |
C9H11BrN2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11BrN2/c1-2-3-4-9(7-11,8-12)5-6-10/h3-4H,2,5-6H2,1H3 |
InChI Key |
TWLUTIQGKKEKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethanol with but-1-en-1-ylpropanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium thiocyanate (KSCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the nitrile groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Groups and Structural Variations
a. Halogenated Propanedinitriles
- 2-Chlorobenzylidenemalononitrile (CAS 2698-41-1): Features a chlorophenyl group attached to the propanedinitrile core. The chlorine atom enhances electrophilicity, while the aromatic ring provides conjugation stability. This compound is widely used as a riot control agent (CS gas) due to its potent lachrymatory effects .
- [Chloro(phenyl)methylidene]propanedinitrile (IUPAC name): Similar to the above, with a chloro-substituted benzylidene group. Its reactivity in cycloaddition reactions is well-documented, attributed to the electron-deficient nitrile groups .
Comparison: The bromoethyl group in the target compound replaces the chlorophenyl moiety, likely increasing leaving-group propensity (Br⁻ vs. Cl⁻) and altering steric demands.
b. Bromoethyl-Containing Compounds
- Evofosfamide (USAN BC-141): A phosphorodiamidate antineoplastic agent with two 2-bromoethyl groups. The bromine atoms facilitate DNA crosslinking via alkylation, a mechanism that could be relevant to the target compound if it participates in similar reactions .
Comparison : While Evofosfamide’s phosphorodiamidate core differs from the propanedinitrile structure, the shared 2-bromoethyl substituent highlights bromine’s role in bioactivity. The target compound’s nitrile groups may instead favor Michael addition or cyclization reactions.
c. Alkenyl-Substituted Propanedinitriles
- (Hex-4-en-3-yl)(methyl)propanedinitrile (CAS 832720-98-6): Contains a hexenyl group, offering insights into how alkenyl chains affect solubility and reactivity. The double bond position (4-en-3-yl) may influence steric hindrance and electronic conjugation .
Physicochemical Properties
Biological Activity
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is a compound that has garnered attention for its potential biological activity. This article examines its mechanisms of action, biological interactions, and relevant case studies that highlight its significance in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₇H₈BrN₂
- Molecular Weight: 202.06 g/mol
This compound features a bromoethyl group and two nitrile groups, which contribute to its reactivity and potential biological effects.
The biological activity of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The nitrile groups can engage in hydrogen bonding and dipole-dipole interactions, influencing the compound's reactivity with enzymes and receptors.
Key Mechanisms:
- Nucleophilic Substitution: The compound can undergo reactions with nucleophiles such as amines or thiols, potentially leading to the formation of biologically active derivatives.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Studies
Recent research has focused on the antibacterial and anticancer properties of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile. Below is a summary of significant findings:
Antibacterial Activity
A study assessed the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that while the compound exhibits antibacterial properties, it is less effective against Gram-negative bacteria compared to Gram-positive strains.
Anticancer Activity
In vitro studies evaluated the cytotoxic effects of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile on cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The results demonstrate promising anticancer activity, particularly against HeLa cells, suggesting potential for further development as an anticancer agent.
Case Studies
Case Study 1: Anticancer Research
A recent publication explored the structure-activity relationship (SAR) of various derivatives of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile. It was found that modifications to the nitrile groups significantly affected cytotoxicity, highlighting the importance of chemical structure in determining biological activity. The study emphasized the need for further investigation into optimized derivatives for enhanced potency against cancer cells .
Case Study 2: Antibacterial Efficacy
Another study investigated the compound's antibacterial properties in combination with other agents. Synergistic effects were observed when combined with certain antibiotics, suggesting potential applications in overcoming antibiotic resistance . This combination therapy approach could enhance treatment efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
